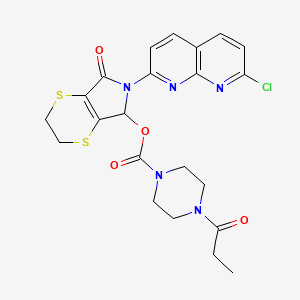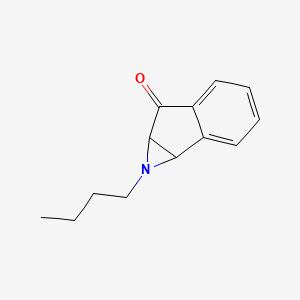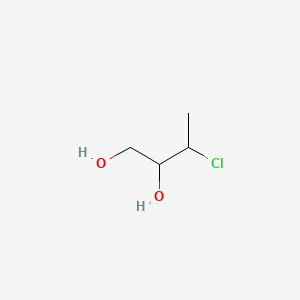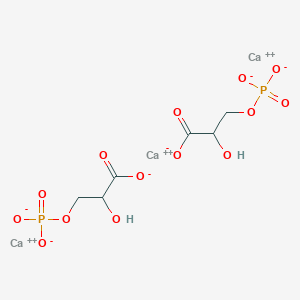
Suproclone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suproclone is a sedative and anxiolytic drug belonging to the cyclopyrrolone family. It was developed by the French pharmaceutical company Rhône-Poulenc. This compound is structurally similar to other cyclopyrrolone drugs such as zopiclone, pagoclone, and suriclone . This compound is known for its ability to modulate benzodiazepine receptors, resulting in an increased response to endogenous gamma-aminobutyric acid (GABA), which produces its sedative and anxiolytic effects .
Vorbereitungsmethoden
The synthesis of Suproclone involves several steps:
Condensation: The reaction between 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione and 7-Chloro-1,8-naphthyridin-2-amine forms an intermediate compound.
Halogenation: This intermediate undergoes halogenation with phosphoryl chloride.
Reduction: The halogenated product is then reduced using potassium borohydride.
Treatment with Phenyl Chloroformate: The reduced product is treated with phenyl chloroformate.
Reaction with Piperazine: The resulting compound reacts with piperazine.
Acylation: Finally, acylation with propionyl chloride completes the synthesis of this compound.
Analyse Chemischer Reaktionen
Suproclone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions, such as those involving potassium borohydride, are used in its synthesis.
Substitution: Halogenation and other substitution reactions are part of its synthetic route.
Common Reagents and Conditions: Phosphoryl chloride, potassium borohydride, phenyl chloroformate, and piperazine are commonly used in its synthesis.
Major Products: The major products formed during its synthesis include various intermediates that eventually lead to the final compound, this compound.
Wissenschaftliche Forschungsanwendungen
Suproclone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of cyclopyrrolone drugs and their interactions with benzodiazepine receptors.
Biology: Research on this compound helps in understanding the modulation of GABA receptors and its effects on the central nervous system.
Medicine: It is studied for its potential use as a sedative and anxiolytic agent.
Wirkmechanismus
Suproclone exerts its effects by modulating benzodiazepine receptors, which enhances the response to endogenous GABA. This modulation leads to increased inhibitory effects in the central nervous system, resulting in sedation and anxiolysis . The molecular targets involved are primarily the benzodiazepine receptors, which are part of the GABA receptor complex .
Vergleich Mit ähnlichen Verbindungen
Suproclone is similar to other cyclopyrrolone drugs such as:
- Zopiclone
- Pagoclone
- Suriclone
While these compounds share structural similarities, this compound is unique in its specific binding affinity and effects on benzodiazepine receptors . Each of these compounds has distinct pharmacological profiles and therapeutic uses, making this compound a valuable addition to the cyclopyrrolone family .
Eigenschaften
CAS-Nummer |
77590-92-2 |
|---|---|
Molekularformel |
C22H22ClN5O4S2 |
Molekulargewicht |
520.0 g/mol |
IUPAC-Name |
[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-propanoylpiperazine-1-carboxylate |
InChI |
InChI=1S/C22H22ClN5O4S2/c1-2-16(29)26-7-9-27(10-8-26)22(31)32-21-18-17(33-11-12-34-18)20(30)28(21)15-6-4-13-3-5-14(23)24-19(13)25-15/h3-6,21H,2,7-12H2,1H3 |
InChI-Schlüssel |
IBAUKGNDWVSETP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester](/img/structure/B13764528.png)
![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)


![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)


![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)
